molecular formula C11H10O4 B8354806 5-(Allyloxy)-1,3-benzodioxole-4-carbaldehyde

5-(Allyloxy)-1,3-benzodioxole-4-carbaldehyde

Cat. No. B8354806
M. Wt: 206.19 g/mol
InChI Key: LPMSQPHIJNMKTH-UHFFFAOYSA-N
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Patent
US08536210B2

Procedure details

To a stirred solution of 5-hydroxy-1,3-benzodioxole-4-carbaldehyde (0.166 g, 1.00 mmol) and K2CO3 (1.00 mmol) in dry N,N-dimethylformamide (2 ml) was added allylbromide (1.00 mmol) under argon. The mixture was stirred at room temperature for 18 h until the starting material was consumed (monitored by TLC). Then the mixture was poured onto ice-water (15 ml). The aqueous phase was filtered off, the precipitated product was washed with water and n-heptane and dried to give analytically pure crystals.
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[C:3]=1[CH:11]=[O:12].C([O-])([O-])=O.[K+].[K+].[CH2:19](Br)[CH:20]=[CH2:21]>CN(C)C=O>[CH2:21]([O:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[C:3]=1[CH:11]=[O:12])[CH:20]=[CH2:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.166 g
Type
reactant
Smiles
OC1=C(C2=C(OCO2)C=C1)C=O
Name
Quantity
1 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 h until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed (monitored by TLC)
ADDITION
Type
ADDITION
Details
Then the mixture was poured onto ice-water (15 ml)
FILTRATION
Type
FILTRATION
Details
The aqueous phase was filtered off
WASH
Type
WASH
Details
the precipitated product was washed with water and n-heptane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give analytically pure crystals

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C=C)OC1=C(C2=C(OCO2)C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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